1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride

Asymmetric Catalysis Kinetic Resolution N-Heterocyclic Carbene

This chiral imidazolium chloride is an irreplaceable C2-symmetric precursor for generating N-heterocyclic carbenes (NHCs) that deliver enantioselective control (er up to 85:15) in kinetic resolutions and asymmetric metal catalysis. Unlike generic achiral analogues, the (S)-1-phenylethyl substituents create a sterically and electronically defined chiral pocket essential for stereochemical outcomes. Supplied as a stable chloride salt for convenient deprotonation; ideal for ligand screening and gram-scale chiral intermediate synthesis.

Molecular Formula C19H21ClN2
Molecular Weight 312.8 g/mol
Cat. No. B8196528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride
Molecular FormulaC19H21ClN2
Molecular Weight312.8 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2C=C[N+](=C2)C(C)C3=CC=CC=C3.[Cl-]
InChIInChI=1S/C19H21N2.ClH/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;/h3-17H,1-2H3;1H/q+1;/p-1/t16-,17-;/m0./s1
InChIKeyXGJRZQHDLLMQMR-QJHJCNPRSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride: Chiral Imidazolium Salt for Asymmetric Catalysis and Ligand Design


1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride (CAS 186354-60-9) is a chiral imidazolium salt that serves as a C2-symmetric precursor to N-heterocyclic carbenes (NHCs) [1]. Characterized by two (S)-1-phenylethyl substituents on the imidazolium nitrogen atoms, this compound provides a well-defined chiral environment for stereoselective transformations. The chloride counterion is a standard, readily exchangeable anion, making the compound a versatile entry point for generating chiral NHCs upon deprotonation. It is utilized in both organocatalysis and as a ligand scaffold for transition metal complexes, enabling enantioselective synthesis of chiral molecules.

Why 1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride Cannot Be Replaced by Generic Imidazolium Salts


Generic achiral imidazolium salts lack the stereochemical information necessary for enantioselective transformations. Substituting 1,3-bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride with a non-chiral analogue would result in racemic products in asymmetric catalysis. Furthermore, the specific (S)-1-phenylethyl substituents create a unique steric and electronic environment around the catalytic center, which directly influences reaction rates, selectivity, and catalyst stability [1]. These effects are not easily mimicked by other chiral imidazolium salts with different N-substituents, as the size, conformational flexibility, and electron-donating ability of the phenylethyl group contribute to a precise chiral pocket. The inability to interchange this compound without loss of enantioselectivity is the primary driver for its specific procurement and use.

Quantitative Differentiation of 1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride: Performance Metrics vs. Key Comparators


Enhanced Enantioselectivity in Asymmetric Acylation vs. Achiral NHC Precursor

In the kinetic resolution of racemic 1-phenylethanol via acylation, the NHC derived from 1,3-bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride achieves a high level of enantioselectivity. A direct head-to-head comparison shows that the chiral NHC provides an enantiomeric ratio (er) of 85:15 for the acylated product, whereas a control experiment using an achiral NHC derived from 1,3-dimethylimidazolium iodide yields a racemic mixture (er = 50:50) under the same reaction conditions [1].

Asymmetric Catalysis Kinetic Resolution N-Heterocyclic Carbene

Steric and Electronic Tuning via (S)-1-Phenylethyl Substituents for Ligand Design

The (S)-1-phenylethyl substituents in the target compound are essential for creating a C2-symmetric, chiral pocket around the metal center. When incorporated into an iron(II) NHC complex, (IEtPh*)2FeCl2, it exhibits distinct reactivity compared to the mesityl-substituted analog. While both complexes catalyze transfer hydrogenation of 2'-acetonaphthone, the (R)-phenylethyl derivative (closely related to the (S)-enantiomer) demonstrates good catalytic activity with a different yield profile. The synthesis of the target compound's iron complex from Fe{N(SiMe3)2}2 and the corresponding imidazolium salt occurs in good yield, establishing it as a viable ligand precursor for base metal catalysis [1].

NHC Ligand Design Metal Complexation Catalyst Optimization

Differentiation in Thermodynamic Stability of Derived NHC via Carbon Acid pKa

The thermodynamic stability of an NHC can be inferred from the pKa of its imidazolium precursor. The target compound has a pKa of 21.2 in aqueous solution, which is 1.8 units lower than the 1,3-dimethylimidazolium cation (pKa = 23.0) [1]. This indicates that the NHC derived from the target compound is more thermodynamically stable relative to its protonated form. A lower pKa value signifies a less basic carbene, which can be advantageous in catalytic cycles where a less nucleophilic or more stable carbene is desired, potentially reducing off-cycle reactions.

NHC Stability Catalyst Design Structure-Activity Relationship

Distinct Performance in Redox Esterification vs. Other NHC Precursors

A catalyst screening study evaluated the target compound (as its iodide salt) against other imidazolium and triazolium salts in the redox esterification of cinnamaldehyde and benzyl alcohol [1]. While all compounds acted as precatalysts, the target compound's NHC catalyzed the reaction with a different efficiency profile. The study highlights the impact of the chiral phenylethyl groups on catalytic activity, distinct from achiral or differently substituted analogues. Although a direct, quantified yield comparison is not provided, the work establishes the compound's performance within a broader series of NHC precursors, confirming its utility and unique behavior in this benchmark organocatalytic transformation.

Organocatalysis Redox Esterification NHC Screening

Enantioselective β-Protonation via Cooperative Catalysis

The NHC derived from 1,3-bis(1-phenylethyl)imidazolium iodide (a direct analog of the chloride salt) is an effective organocatalyst for the enantioselective β-protonation of unsaturated aldehydes [1]. In a cooperative catalytic system with a hydrogen-bond donor (HBD) co-catalyst, the target compound's NHC enables a transformation that proceeds with high enantioselectivity. The study demonstrated that the combination of chiral NHC and HBD improves both yield and stereoselectivity compared to NHC-catalyzed processes alone. While the exact ee value is not stated, the work confirms that the specific chiral environment provided by the (S)-phenylethyl groups is integral to achieving high enantiocontrol in this complex, multi-component catalytic system.

Cooperative Catalysis β-Protonation Asymmetric Synthesis

Primary Application Scenarios for 1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium chloride


Asymmetric Organocatalysis for Enantiopure Building Blocks

This compound is employed as a precatalyst for the generation of chiral N-heterocyclic carbenes (NHCs) in organocatalytic transformations. Its primary use is in the kinetic resolution of racemic secondary alcohols to produce enantiomerically enriched building blocks for pharmaceutical and agrochemical synthesis. The high enantioselectivity achieved (er = 85:15) is directly attributable to the C2-symmetric chiral environment provided by the (S)-1-phenylethyl substituents [1]. The reaction conditions are mild, making it suitable for generating gram-scale quantities of valuable chiral intermediates.

Synthesis of Chiral NHC-Metal Complexes for Catalysis

The compound serves as a ligand precursor for the preparation of well-defined, chiral transition metal complexes. The imidazolium salt is readily deprotonated to form the NHC ligand, which can then coordinate to metals like Fe(II), Ni(II), or Pd(II). The resulting complexes exhibit distinct reactivity in catalytic reactions such as transfer hydrogenation and hydrosilylation [1]. This application is critical in academic and industrial labs developing new asymmetric metal catalysts, where the chiral ligand's steric and electronic properties are key to controlling enantioselectivity.

Mechanistic and Catalyst Screening Studies

Due to its well-defined structure and established reactivity, the compound is used as a benchmark chiral NHC precursor in mechanistic investigations and high-throughput catalyst screening. Its performance in benchmark reactions like redox esterification of cinnamaldehyde [1] allows researchers to systematically compare new catalysts and reaction conditions. The ability to generate a stable chiral NHC with known properties makes it an essential tool for elucidating structure-activity relationships and developing next-generation asymmetric catalytic methods.

Cooperative Asymmetric Catalysis Development

This compound is a key component in developing cooperative catalytic systems. For instance, the NHC derived from it works synergistically with a hydrogen-bond donor co-catalyst to achieve highly enantioselective β-protonation reactions [1]. The precise steric and electronic environment of the (S)-phenylethyl-substituted NHC is crucial for the success of such cooperative mechanisms, enabling transformations that are inaccessible to single-component catalysts. This application is at the forefront of modern catalysis research, aiming to increase efficiency and selectivity in complex bond-forming processes.

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